molecular formula C13H14BrNO B1292372 7-(2-Bromophenyl)-7-oxoheptanenitrile CAS No. 898766-76-2

7-(2-Bromophenyl)-7-oxoheptanenitrile

Cat. No.: B1292372
CAS No.: 898766-76-2
M. Wt: 280.16 g/mol
InChI Key: TVRJWQXIJSJZLI-UHFFFAOYSA-N
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Description

7-(2-Bromophenyl)-7-oxoheptanenitrile is a useful research compound. Its molecular formula is C13H14BrNO and its molecular weight is 280.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Crystal Structure Analysis

    • The compound has been utilized in the synthesis of complex molecular structures, such as 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, and its crystal structure was analyzed using single-crystal X-ray diffraction, highlighting its utility in structural chemistry (S. Da, 2002).
  • Bromophenol Oxidation in Water Treatment

    • The study of bromophenols (BrPs), including compounds related to 7-(2-Bromophenyl)-7-oxoheptanenitrile, has been critical in understanding their behavior during water treatment with potassium permanganate. This research is significant for assessing the formation of potentially toxic brominated polymeric products in treated water (Jiang et al., 2014).
  • Radical Cyclization in Organic Synthesis

    • The compound has been involved in studies of radical cyclization, specifically in the synthesis of complex organic molecules like 3-benzazepines. This research contributes to the development of methods for constructing intricate chemical structures, essential in pharmaceutical synthesis (Taniguchi et al., 2005).
  • Antioxidant Activity Evaluation

    • Research involving derivatives of this compound has been conducted to evaluate their antioxidant properties. This includes the study of compounds like 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and their effectiveness in various antioxidant assays (Queiroz et al., 2007).
  • Application in Cancer Research

    • A novel bromophenol derivative related to this compound showed promising results in inhibiting the proliferation of human lung cancer cells. The study focuses on its mechanisms of inducing cell cycle arrest and apoptosis, crucial for developing new anticancer drugs (Guo et al., 2018).

Mechanism of Action

The mechanism of action of “7-(2-Bromophenyl)-7-oxoheptanenitrile” would depend on its intended use or application. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on “7-(2-Bromophenyl)-7-oxoheptanenitrile” would depend on its potential applications. If it shows promise as a pharmaceutical or as a precursor to useful compounds, further studies could focus on optimizing its synthesis, understanding its reactivity, and assessing its safety .

Properties

IUPAC Name

7-(2-bromophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRJWQXIJSJZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642195
Record name 7-(2-Bromophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-76-2
Record name 2-Bromo-ζ-oxobenzeneheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Bromophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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